Phytyl acetate

Description

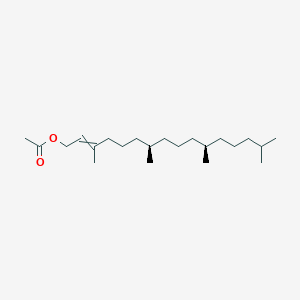

Structure

3D Structure

Properties

CAS No. |

10236-16-5 |

|---|---|

Molecular Formula |

C22H42O2 |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

[(E)-3,7,11,15-tetramethylhexadec-2-enyl] acetate |

InChI |

InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16+ |

InChI Key |

JIGCTXHIECXYRJ-LTGZKZEYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC(=O)C)/C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |

density |

0.867-0.873 |

Other CAS No. |

10236-16-5 |

physical_description |

Colourless liquid; Balsamic aroma |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

The Obscure Fate of a Chlorophyll Component: A Technical Guide to Phytyl Acetate in Senescing Leaves

For Immediate Release

Bonn, Germany – December 16, 2025 – As the vibrant greens of summer foliage recede into the rustic hues of autumn, a complex symphony of biochemical processes unfolds within the leaves of deciduous plants. Central to this transformation is the degradation of chlorophyll (B73375), the primary photosynthetic pigment. This catabolic event releases a cascade of molecules, including phytol (B49457), a long-chain alcohol that anchors chlorophyll to the photosynthetic membranes. While the fates of many chlorophyll-derived molecules are well-documented, the natural occurrence and metabolic significance of one of its esterified forms, phytyl acetate (B1210297), in senescing leaves remain an area of limited exploration. This technical guide synthesizes the current understanding of phytol metabolism during leaf senescence, highlights the conspicuous absence of quantitative data for phytyl acetate, and provides detailed experimental frameworks for future investigations.

The Genesis of Free Phytol in Senescence

Leaf senescence is a genetically programmed process of nutrient remobilization from aging leaves to other parts of the plant, such as developing seeds or storage tissues. A hallmark of this process is the conspicuous loss of green color, a direct consequence of chlorophyll degradation. This breakdown is initiated by the hydrolysis of the ester bond linking the chlorophyllide headgroup to the phytyl tail, a reaction catalyzed by enzymes like pheophytin pheophorbide hydrolase. This releases large quantities of free phytol into the chloroplast.

The Divergent Paths of Phytol Metabolism

Once liberated, phytol is not merely a cellular waste product but a substrate for several metabolic pathways. The current body of research points to three primary fates for phytol in senescing leaves[1][2][3][4]:

-

Phosphorylation for Tocopherol (Vitamin E) Synthesis: Phytol can be phosphorylated by the sequential action of phytol kinase (VTE5) and phytyl-phosphate kinase (VTE6) to form phytyl-diphosphate. This molecule serves as a precursor for the synthesis of tocopherols, which are potent antioxidants that protect cellular membranes from oxidative damage, a common stressor during senescence.

-

Esterification to Fatty Acid Phytyl Esters (FAPEs): Free phytol can be esterified with fatty acids to form FAPEs. This process is catalyzed by two known acyltransferases, PHYTOL ESTER SYNTHASE 1 (PES1) and PES2 in Arabidopsis. These esters are thought to accumulate in plastoglobules within the chloroplasts, potentially as a temporary storage form of phytol and fatty acids.

-

Oxidation to Phytenal: Phytol can be oxidized to the long-chain aldehyde phytenal. This is considered a catabolic pathway to break down phytol. Phytenal levels have been observed to increase during chlorotic stress conditions, including dark-induced senescence.

While this compound is known as a flavor and fragrance compound and has been identified in various plant species, its specific role and concentration in the context of leaf senescence are not well-documented in the current scientific literature. It is plausible that this compound is a minor component of the FAPE pool, but this has yet to be quantitatively verified.

Quantitative Data on Phytol-Derived Compounds in Senescing Leaves

The following table summarizes the known metabolic fates of phytol during leaf senescence and highlights the current gap in quantitative data for this compound.

| Phytol-Derived Compound | Biosynthetic Enzyme(s) | Function in Senescence | Quantitative Data in Senescing Leaves |

| Phytyl-Diphosphate | VTE5, VTE6 | Precursor for tocopherol synthesis | Indirectly measured via tocopherol levels |

| Fatty Acid Phytyl Esters (FAPEs) | PES1, PES2 | Storage of phytol and fatty acids | Accumulation observed, but specific concentrations vary |

| Phytenal | Unknown/Spontaneous Oxidation | Catabolic intermediate | Accumulates during chlorotic stress[1][4] |

| This compound | Unknown | Unknown | Not Reported |

Experimental Protocols

To facilitate further research into the role of this compound in senescing leaves, the following experimental protocols are provided, based on established methods for the analysis of phytol and its derivatives.

Protocol 1: Extraction of Lipids from Senescing Leaf Tissue

-

Sample Preparation: Harvest leaves at different stages of senescence (e.g., green, early yellowing, fully yellow). Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Lipid Extraction:

-

To 100 mg of powdered leaf tissue, add 2 mL of a chloroform (B151607):methanol (2:1, v/v) solution.

-

Add an internal standard (e.g., 5α-cholestane) for quantification.

-

Vortex vigorously for 1 minute and incubate at room temperature for 30 minutes with occasional shaking.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

-

Repeat the extraction of the upper phase and pellet with 1 mL of chloroform.

-

Combine the chloroform fractions and evaporate to dryness under a stream of nitrogen gas.

-

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization (Optional but Recommended): While this compound is amenable to GC-MS analysis without derivatization, silylation can improve its chromatographic properties. To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Splitless mode at 250°C.

-

Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

-

-

Identification and Quantification:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify by integrating the peak area of a characteristic ion and comparing it to the internal standard.

-

Visualizing the Metabolic Landscape

To better understand the biochemical context of this compound, the following diagrams illustrate the known pathways of chlorophyll degradation and a proposed experimental workflow.

Caption: Metabolic fates of phytol derived from chlorophyll degradation during leaf senescence.

References

- 1. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytol metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Phytyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytyl acetate (B1210297), a diterpenoid ester, is a molecule of significant interest in various scientific domains, including fragrance, flavor, and biomedical research. Its multifaceted applications necessitate a thorough understanding of its chemical structure and the nuanced properties of its stereoisomers. This technical guide provides a comprehensive overview of phytyl acetate, focusing on its structural features, stereochemical diversity, and the analytical methodologies crucial for its study. Detailed experimental protocols and organized data are presented to facilitate further research and application in drug development and other scientific endeavors.

Chemical Structure and Nomenclature

This compound is the acetate ester of phytol (B49457), a branched-chain unsaturated alcohol. Its chemical structure consists of a 20-carbon diterpenoid backbone derived from four isoprene (B109036) units.

IUPAC Name: [(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] acetate[1]

Molecular Formula: C₂₂H₄₂O₂[1][2]

Molecular Weight: 338.57 g/mol [3]

The structure of the most common natural stereoisomer, (2E,7R,11R)-phytyl acetate, is depicted below. This isomer possesses two stereocenters at carbons 7 and 11, and a double bond between carbons 2 and 3, which can exist in either the (E) or (Z) configuration.

Stereoisomers of this compound

The presence of two chiral centers and one double bond gives rise to multiple stereoisomers of this compound. The stereochemistry at carbons 7 and 11 can be either (R) or (S), and the geometry of the double bond at C2-C3 can be either (E) (trans) or (Z) (cis). This results in a total of eight possible stereoisomers.

The naturally occurring form of phytol, from which this compound is often synthesized, is predominantly the (7R, 11R) stereoisomer with an (E)-configuration at the double bond.[1] However, synthetic routes may produce mixtures of these stereoisomers.

Enantiomers and Diastereomers

The stereoisomers of this compound include pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). For example:

-

(2E,7R,11R)-phytyl acetate and (2E,7S,11S)-phytyl acetate are enantiomers.

-

(2E,7R,11R)-phytyl acetate and (2E,7R,11S)-phytyl acetate are diastereomers.

-

(2E,7R,11R)-phytyl acetate and (2Z,7R,11R)-phytyl acetate are geometric isomers (a type of diastereomer).

The specific spatial arrangement of the atoms in each stereoisomer can lead to different biological activities and physicochemical properties.

Physicochemical Properties

The physicochemical properties of this compound can vary between its different stereoisomers. While data for individual, pure stereoisomers is scarce in publicly available literature, the properties of the commercially available mixture of isomers are well-documented.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Molecular Formula | C₂₂H₄₂O₂ | [4] |

| Molecular Weight | 338.58 g/mol | [4] |

| Density | 0.87 g/cm³ | [4] |

| Refractive Index | 1.46 | [4] |

| Solubility | Insoluble in water; Soluble in ethanol | [3] |

Note: These values are for a mixture of cis- and trans- isomers and may not represent the exact properties of a single, pure stereoisomer.

Experimental Protocols

Synthesis of this compound (General Procedure)

A common method for the synthesis of this compound is through the esterification of phytol with an acetylating agent. The stereochemistry of the resulting this compound will depend on the stereochemistry of the starting phytol.

Protocol: Fisher Esterification of Phytol

-

Reactants:

-

Phytol (1 equivalent)

-

Acetic anhydride (B1165640) (1.5 equivalents)

-

Pyridine (B92270) (as solvent and catalyst)

-

-

Procedure:

-

Dissolve phytol in pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing distilled water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with 1M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure this compound.

-

Separation of Stereoisomers

The separation of this compound stereoisomers is a challenging task due to their similar physicochemical properties. Chiral chromatography techniques are typically employed for this purpose.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD) is often effective. The choice of the specific CSP will depend on the stereoisomers being separated and may require screening of different columns.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized to achieve baseline separation. For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be necessary.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the acetate group absorbs (around 210 nm).

-

Procedure:

-

Dissolve the mixture of this compound stereoisomers in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute with the optimized mobile phase under isocratic conditions.

-

Monitor the elution profile with the UV detector.

-

Collect the separated fractions corresponding to each stereoisomer.

-

Analyze the purity of the collected fractions by re-injecting them onto the same chiral column.

-

Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its stereoisomers. While the overall spectra of the different stereoisomers will be very similar, subtle differences in chemical shifts and coupling constants, particularly around the stereocenters and the double bond, can be used for their differentiation. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural confirmation.

Optical Rotation:

Enantiomers of this compound will rotate plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and can be used to determine the enantiomeric purity of a sample. The measurement is performed using a polarimeter. The specific rotation is calculated using the formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the sample in g/mL.

The specific rotation is typically reported with the temperature and the wavelength of the light used (e.g., the sodium D-line, 589 nm).

Conclusion

A comprehensive understanding of the chemical structure and stereoisomerism of this compound is paramount for its effective application in research and development. This guide has provided a detailed overview of its nomenclature, stereochemical diversity, physicochemical properties, and key experimental protocols for its synthesis, separation, and characterization. The provided information aims to serve as a valuable resource for scientists and professionals working with this versatile molecule, enabling more precise and targeted research in their respective fields. Further investigation into the specific biological activities of individual stereoisomers is a promising area for future research.

References

Spectroscopic Profile of Phytyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for phytyl acetate (B1210297), a diterpenoid ester of significant interest in various scientific disciplines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualizations to facilitate research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of phytyl acetate. Both ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for its various proton environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.32 | t | 1H | H-2 |

| 4.58 | d | 2H | H-1 |

| 2.08 | s | 3H | O=C-CH ₃ |

| 1.98 | m | 2H | H-4 |

| 1.70 | s | 3H | C3-CH ₃ |

| 1.05 - 1.60 | m | ~20H | Methylene and methine protons of the phytyl chain |

| 0.88 - 0.84 | m | 12H | Methyl protons of the phytyl chain |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The assignments are based on published data and spectroscopic databases.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 171.1 | C =O |

| 142.0 | C-3 |

| 118.9 | C-2 |

| 61.4 | C-1 |

| 39.9 | C-5 |

| 39.4 | C-13 |

| 37.5 - 37.3 | C-7, C-9, C-11 |

| 36.6 | C-4 |

| 32.8 | C-15 |

| 32.7 | C-6 |

| 28.0 | C-14 |

| 25.1 | C-8 |

| 24.8 | C-12 |

| 24.5 | C-10 |

| 22.7 | C-16, C-17 |

| 21.0 | O=C-C H₃ |

| 19.8 - 19.7 | C-18, C-19, C-20 |

| 16.2 | C3-C H₃ |

Note: Assignments are based on data from Goodman et al. (1973) and other spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the hydrocarbon chain.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2868 | Strong | C-H stretching (alkane) |

| 1740 | Strong | C=O stretching (ester) |

| 1463 | Medium | C-H bending (alkane) |

| 1377 | Medium | C-H bending (alkane) |

| 1235 | Strong | C-O stretching (ester) |

| 1028 | Medium | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity | Assignment |

| 338 | Low | [M]⁺ (Molecular Ion) |

| 278 | Moderate | [M - C₂H₄O₂]⁺ (Loss of acetic acid) |

| 123 | High | |

| 81 | High | |

| 69 | High | |

| 57 | High | |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 200 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC) for sample introduction, is used.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL of a dilute solution of this compound in a volatile solvent (e.g., hexane).

-

Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping to 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40 - 500.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Phytyl Acetate and its Congeners: Sentinels in Plant Stress and Senescence

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytyl acetate (B1210297), a saturated fatty acid ester, represents a key member of the broader class of fatty acid phytyl esters (FAPEs). While traditionally recognized for its role in fragrance and flavor industries, its physiological significance within the plant kingdom is intrinsically linked to the management of phytol (B49457), a degradation product of chlorophyll (B73375). This technical guide synthesizes the current understanding of the biosynthesis, accumulation, and physiological role of phytyl acetate and other FAPEs in plant development and stress response. Emerging evidence points to FAPE synthesis as a critical detoxification and sequestration mechanism for free phytol, thereby protecting the plant from cellular damage during senescence and under various abiotic stresses. This document provides an in-depth overview of the metabolic pathways, quantitative data from key studies, and detailed experimental protocols for the analysis of these compounds, offering a comprehensive resource for researchers in plant biology and related fields.

Introduction

Phytol, a branched-chain fatty alcohol, is an integral component of the chlorophyll molecule, the primary photosynthetic pigment in plants. During periods of environmental stress and developmental senescence, the degradation of chlorophyll releases substantial amounts of free phytol. If left unmanaged, the accumulation of this amphipathic molecule can be toxic to the cell. Plants have evolved sophisticated metabolic pathways to mitigate this toxicity, one of which is the esterification of phytol with fatty acids to form fatty acid phytyl esters (FAPEs). This compound, the ester of phytol and acetic acid, is a prominent example of this class of molecules.

This guide will delve into the physiological role of this compound and other FAPEs, positioning them as crucial players in plant stress tolerance and developmental processes. We will explore the enzymatic machinery responsible for their synthesis, their accumulation patterns under various conditions, and the analytical methodologies required for their study.

Biosynthesis and Metabolism of Fatty Acid Phytyl Esters

The synthesis of FAPEs is a key metabolic fate of phytol released from chlorophyll breakdown. This process is catalyzed by a class of enzymes known as Phytyl Ester Synthases (PES) . In the model organism Arabidopsis thaliana, two such enzymes, PES1 and PES2, have been identified and characterized. These enzymes exhibit broad substrate specificity, utilizing various acyl-CoAs as acyl donors to esterify phytol.

The formation of FAPEs is part of a larger metabolic network that governs phytol homeostasis. This network includes competing pathways such as the phosphorylation of phytol for the biosynthesis of tocopherol (Vitamin E) and a degradative pathway initiated by the oxidation of phytol to phytenal. The balance between these pathways is crucial for maintaining cellular integrity during periods of high chlorophyll turnover.

Signaling Pathways and Metabolic Relationships

The metabolic fate of phytol released during chlorophyll degradation is a critical juncture in plant cell physiology. The diagram below illustrates the key pathways involved in phytol metabolism, highlighting the central role of FAPE synthesis.

Caption: Metabolic fate of phytol derived from chlorophyll degradation.

Quantitative Data on FAPE Accumulation

Studies in Arabidopsis thaliana have demonstrated a significant increase in the accumulation of FAPEs under conditions that induce chlorophyll degradation, such as nitrogen deprivation and dark-induced senescence. The analysis of mutants lacking the PES1 and PES2 enzymes has been instrumental in elucidating the role of FAPEs in phytol sequestration.

| Plant Material | Condition | Genotype | Total FAPE Content (relative units) | Reference |

| Arabidopsis thaliana leaves | Nitrogen Deprivation | Wild Type | Increased | [1] |

| Arabidopsis thaliana leaves | Nitrogen Deprivation | pes1 pes2 double mutant | Significantly Reduced | [1] |

| Arabidopsis thaliana leaves | Dark-Induced Senescence | Wild Type | Increased | [1] |

| Arabidopsis thaliana leaves | Dark-Induced Senescence | pes1 pes2 double mutant | Significantly Reduced | [1] |

Experimental Protocols

The analysis of this compound and other FAPEs requires specialized extraction and analytical techniques due to their lipophilic nature. The following protocols provide a general framework for the extraction and quantification of these compounds from plant tissues.

Extraction of Fatty Acid Phytyl Esters

This protocol is adapted from methodologies used for the analysis of plant lipids.

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Mortar and pestle

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Glass vials

Procedure:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass centrifuge tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue powder. The volume should be sufficient to fully immerse the sample (e.g., 3 mL).

-

Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 1 hour with occasional shaking.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly to induce phase separation.

-

Centrifuge the sample at 2,000 x g for 10 minutes to pellet the tissue debris and separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids including FAPEs, using a glass Pasteur pipette and transfer it to a clean glass vial.

-

Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the lipid extract in a known volume of a suitable solvent (e.g., hexane (B92381) or chloroform) for subsequent analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of FAPEs.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent).

-

Mass Spectrometer: Capable of electron ionization (EI) and operating in full scan or selected ion monitoring (SIM) mode.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all compounds.

-

Sample Preparation: The lipid extract can be directly injected or derivatized (e.g., by transesterification to fatty acid methyl esters and phytol) for analysis.

Workflow:

Caption: General workflow for GC-MS analysis of FAPEs.

Role in Plant Physiology and Development

The primary physiological role of this compound and other FAPEs is the detoxification of free phytol. During senescence and in response to abiotic stresses such as high light, drought, and nutrient limitation, the degradation of chlorophyll is accelerated. This leads to a surge in the concentration of free phytol, which can disrupt membrane integrity and generate reactive oxygen species. By esterifying phytol to form FAPEs, the plant effectively sequesters this potentially toxic molecule in a metabolically inert form, often within plastoglobuli in the chloroplasts.

While a direct signaling role for this compound has not yet been established, its synthesis is a clear indicator of active chlorophyll turnover and a response to cellular stress. Therefore, the quantification of FAPEs can serve as a valuable biomarker for assessing the physiological status of a plant and its response to environmental challenges.

Conclusion and Future Perspectives

This compound and the broader class of fatty acid phytyl esters are emerging as important players in plant stress physiology. Their role in the detoxification and sequestration of phytol during chlorophyll degradation highlights a key adaptive mechanism for maintaining cellular homeostasis. While significant progress has been made in identifying the enzymes responsible for their synthesis and their accumulation under stress, several areas warrant further investigation.

Future research should focus on:

-

Elucidating the substrate specificity of PES enzymes to understand the diversity of FAPEs produced.

-

Investigating the potential for FAPEs to be remobilized and their components recycled under different physiological conditions.

-

Exploring the possibility of a signaling role for FAPEs or their derivatives in plant stress responses.

-

Quantifying the specific accumulation of this compound versus other FAPEs in a wider range of plant species and under diverse stress conditions.

A deeper understanding of the role of this compound and other FAPEs will not only advance our fundamental knowledge of plant metabolism but may also provide novel targets for engineering stress-tolerant crops.

References

The Scent of Discovery: A Technical Guide to the Initial Isolation of Phytyl Acetate from Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytyl acetate (B1210297), a diterpenoid ester, is a naturally occurring compound found in various plant species and is a notable constituent of several essential oils. While its presence is widespread, pinpointing the singular, first-ever isolation of phytyl acetate from a plant source is challenging due to the long history of essential oil analysis. Early chemical studies often focused on the major components of these complex mixtures, with minor constituents being identified and characterized over time with the advancement of analytical techniques. However, the study of jasmine absolute, derived from the flowers of Jasminum grandiflorum and Jasminum sambac, provides a well-documented case for the isolation and identification of this compound. This technical guide will delve into the core methodologies for the extraction and characterization of this compound from jasmine, presenting a representative case of its initial isolation from a plant source. Furthermore, this guide will provide quantitative data on its occurrence in jasmine absolute and illustrate the experimental workflows and biosynthetic pathways involved.

Data Presentation: Chemical Composition of Jasmine Absolute

The following table summarizes the quantitative data on the chemical composition of jasmine absolute from different sources, with a focus on the reported percentages of this compound and other major constituents. This data is typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| Compound | Jasminum grandiflorum (% composition)[1] | Jasminum grandiflorum (% composition)[2] | Jasminum sambac (% composition)[3] |

| This compound | 4.51 | 1.76 | 2.55 (combined with geranyl linalool) |

| Benzyl Acetate | 10.55 | Not Reported | 21.20 |

| Benzyl Benzoate | 11.67 | Not Reported | 1.50 |

| Phytol | 9.69 | Not Reported | 0.34 |

| Isophytol | 8.63 | Not Reported | 0.35 |

| Linalool | 4.48 | Not Reported | 7.40 |

| Indole | 1.62 | Not Reported | Not Reported |

| (Z)-Jasmone | Not Reported | Not Reported | 0.45 |

| Methyl Anthranilate | 0.96 | Not Reported | 4.90 |

Experimental Protocols: Isolation of this compound from Jasmine Flowers

The isolation of this compound from jasmine flowers is intrinsically linked to the production of jasmine concrete and absolute. The following protocol is a synthesized representation of the solvent extraction method commonly employed.

Preparation of Jasmine Concrete

-

Plant Material: Freshly harvested, unopened jasmine flowers (Jasminum grandiflorum or Jasminum sambac) are used. The flowers are typically picked before sunrise when their aromatic compounds are most concentrated.

-

Extraction Solvent: A non-polar solvent such as petroleum ether or hexane (B92381) is used.

-

Procedure:

-

The fresh jasmine flowers are loaded into a stainless-steel extractor.

-

The solvent is passed through the flowers multiple times to dissolve the volatile aromatic compounds, waxes, and pigments.

-

The resulting solution, known as the miscella, is collected.

-

The solvent is then removed from the miscella by vacuum distillation at a low temperature (around 45-50°C) to prevent degradation of the heat-sensitive aromatic compounds.

-

The semi-solid, waxy residue remaining after solvent evaporation is the jasmine concrete. The concrete contains the essential oil along with plant waxes and other non-volatile components.

-

Preparation of Jasmine Absolute from Concrete

-

Solvent: Food-grade ethanol (B145695) (95-98%) is used to separate the aromatic compounds from the waxes.

-

Procedure:

-

The jasmine concrete is washed with warm ethanol. The aromatic compounds are soluble in ethanol, while the waxes are not.

-

The ethanolic solution is then chilled to a low temperature (e.g., -15°C) for an extended period (12-24 hours). This causes the waxes and other insoluble materials to precipitate out of the solution.

-

The chilled solution is then cold-filtered to remove the precipitated waxes.

-

The resulting clear ethanolic solution is subjected to a final vacuum distillation to gently remove the ethanol.

-

The highly concentrated, viscous liquid that remains is jasmine absolute. This absolute contains this compound along with other volatile components.

-

Analytical Identification and Quantification

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying the individual components of the jasmine absolute.

-

Procedure:

-

A diluted sample of the jasmine absolute is injected into the gas chromatograph.

-

The components are separated based on their boiling points and polarity as they pass through a capillary column.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum for each component is a unique "fingerprint" that can be compared to a library of known compounds for identification. This compound is identified by its characteristic retention time and mass spectrum.

-

The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for its quantification as a percentage of the total essential oil composition.

-

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound in plants.

Experimental Workflow for this compound Isolation

References

Natural sources of phytyl acetate in algae and plant essential oils

An In-depth Technical Guide to the Natural Sources of Phytyl Acetate (B1210297) in Algae and Plant Essential Oils

Introduction to Phytyl Acetate

This compound is an ester derived from phytol (B49457), a diterpene alcohol that is a constituent of chlorophyll (B73375).[1] As an acyclic diterpenoid, it is composed of four consecutive isoprene (B109036) units.[2] Its chemical formula is C₂₂H₄₂O₂.[3] This compound is recognized for its pleasant, green, and herbaceous aroma with waxy and nutty undertones, making it a valuable ingredient in the fragrance and flavor industries.[1][4][5] It is utilized in perfumes, cosmetics, and as a flavoring agent in food products.[4] Beyond its sensory properties, this compound and related phytyl esters are subjects of research in plant biology and biochemistry, particularly in understanding plant metabolism, stress responses, and potential therapeutic applications.[4][6]

Natural Occurrence of this compound

This compound is found in a variety of natural sources, including several species of marine algae and the essential oils of various terrestrial plants.

This compound in Algae

This compound and other phytyl esters are synthesized by several types of algae, often as part of their lipid metabolism and stress response mechanisms. Free phytol, the precursor to this compound, is released during the degradation of chlorophyll.[6]

-

Green Algae (Chlorophyta): this compound has been identified in green algae species such as Caulerpa racemosa and Codium fragile.[3][7] In Codium fragile, non-polar fractions have been shown to yield trans-phytol and its derivatives, this compound and phytyl palmitate.[7]

-

Cyanobacteria (Blue-Green Algae): The cyanobacterium Synechocystis sp. PCC6803 has been shown to accumulate fatty acid phytyl esters, particularly under abiotic stress conditions. While the amounts in wild-type cells are typically low, they increase under stress, with 16:0-phytol, 18:1-phytol, 18:2-phytol, and 18:3-phytol being the most abundant forms.[8]

This compound in Plant Essential Oils

This compound is a notable constituent of several commercially important plant essential oils, where it contributes to the overall aroma profile.

-

Jasmine (Jasminum sp.): Jasmine absolute is a significant source of this compound. The concentration can vary depending on the species, origin, and extraction method. For example, Egyptian Jasminum grandiflorum absolute has been reported to contain between 6.2% and 7.33% this compound.[9][10] Indian jasmine absolute contains a slightly lower amount, around 4.1%.[10]

-

Tea (Camellia sinensis): this compound is a known volatile compound in tea.[3] In a study on jasmine tea, the concentration of phytol acetate was found to be greater than 100 μg·L⁻¹ during the scenting process.[11]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound found in various natural sources as cited in the literature.

Table 1: Concentration of this compound in Plant Essential Oils

| Plant Source | Species | Material Analyzed | Concentration of this compound | Reference |

| Jasmine | Jasminum grandiflorum | Egyptian Absolute | 7.33% | [9] |

| Jasmine | Jasminum grandiflorum | Egyptian Absolute | 6.2% | [10] |

| Jasmine | Jasminum grandiflorum | Indian Absolute | 4.1% | [10] |

| Jasmine Tea | Camellia sinensis scented with Jasminum sambac | Tea Infusion | > 100 µg/L | [11] |

Biosynthesis of Phytyl Esters

In both plants and algae, the synthesis of phytyl esters, including this compound, is closely linked to chlorophyll metabolism. During senescence or stress, thylakoid membranes are broken down, releasing free phytol from chlorophyll and free fatty acids from galactolipids.[6][12] These potentially toxic intermediates are detoxified and stored by being converted into fatty acid phytyl esters and triacylglycerols.[6][13]

In the model plant Arabidopsis thaliana, two key enzymes belonging to the esterase/lipase/thioesterase family, PHYTYL ESTER SYNTHASE1 (PES1) and PES2 , are responsible for this process.[6][12] These enzymes catalyze the esterification of free phytol with an acyl donor. They exhibit broad substrate specificities and can use acyl-CoAs, acyl carrier proteins (ACPs), and even galactolipids as acyl donors to form phytyl esters.[6][13] The acetate pathway provides the necessary malonyl-CoA moieties for the biosynthesis of fatty acids, which can then be used in the formation of phytyl esters.[14]

Caption: Biosynthesis pathway of fatty acid phytyl esters in plant chloroplasts.

Experimental Protocols

The extraction and quantification of this compound from natural sources require specific methodologies to ensure accurate analysis of this volatile compound.

Extraction of this compound from Plant Material (Jasmine)

Solvent extraction is the preferred method for obtaining jasmine absolute, as distillation techniques using water and steam can produce inferior oils.[9]

-

Objective: To extract volatile aromatic compounds, including this compound, from fresh jasmine flowers.

-

Method: Volatile Solvent Extraction.[10]

-

Primary Extraction: Freshly harvested flowers are placed in extractors with hexane (B92381) as the solvent. The solvent captures the volatile aromatic compounds.

-

Solvent Removal: The hexane is distilled off under a vacuum. This process yields a waxy, semi-solid material known as "concrete," which contains the aromatic compounds and plant waxes.

-

Absolute Production: The concrete is then washed with ethanol (B145695) to separate the alcohol-soluble aromatic compounds from the insoluble waxes.

-

Final Step: The ethanol is removed through a second vacuum distillation, resulting in the final product, jasmine absolute, which is a concentrated aromatic oil.

-

Extraction of this compound from Algae

Extraction from algal biomass requires cell disruption to release intracellular components. The protocol is adapted from methods for pigment extraction.[15]

-

Objective: To extract lipids and pigments, including phytyl esters, from lyophilized (freeze-dried) algal biomass.

-

Method: Solvent Extraction with Cell Disruption.

-

Sample Preparation: Weigh approximately 100 mg of freeze-dried and homogenized algal biomass into a 2 mL bead milling tube.

-

Rehydration & Disruption: Add a suitable volume of buffer or water and bead mill to disrupt the cell walls.

-

Solvent Addition (Bligh & Dyer method adaptation):

-

Add 0.5 mL of methanol (B129727) and vortex for 15 seconds.

-

Add 0.5 mL of chloroform (B151607) and vortex for another 15 seconds. This creates a single-phase mixture that effectively extracts lipids.

-

-

Phase Separation: Add an additional 0.5 mL of water and 0.5 mL of chloroform and vortex. Centrifuge the samples at 5000 RCF for 5 minutes. This separates the mixture into an upper aqueous (methanol/water) phase and a lower organic (chloroform) phase containing the lipids, including this compound.

-

Collection: Carefully transfer the lower chloroform supernatant to a clean vial for analysis.

-

Re-extraction: Repeat the addition of methanol and chloroform to the remaining biomass pellet to ensure complete extraction, then pool the organic supernatants.

-

Quantification by Gas Chromatography (GC)

Gas Chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard technique for analyzing and quantifying volatile compounds like this compound in complex mixtures such as essential oils. The following is a general protocol adaptable for this compound.[16]

-

Objective: To separate and quantify this compound in an extracted sample.

-

Instrumentation: Gas Chromatograph with FID or MS detector.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the essential oil or dried algal extract into a 10 mL volumetric flask.

-

Add a precise volume of an internal standard (e.g., nonane (B91170) or another compound not present in the sample) of a known concentration. The internal standard corrects for variations in injection volume and instrument response.

-

Dilute to the mark with a suitable solvent (e.g., hexane).

-

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Injector: Split/splitless injector at a temperature of ~250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) to elute all compounds.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Detector: FID at ~280°C or MS scanning over a mass range of ~40-500 amu.

-

-

Quantification:

-

Prepare a series of calibration standards with known concentrations of pure this compound and the internal standard.

-

Run the calibration standards and the samples on the GC.

-

Identify the this compound peak in the sample chromatogram based on its retention time and/or mass spectrum compared to the standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Caption: Experimental workflow for this compound extraction and quantification.

References

- 1. Buy this compound (EVT-291533) | 10236-16-5 [evitachem.com]

- 2. Showing Compound this compound (FDB010077) - FooDB [foodb.ca]

- 3. This compound | C22H42O2 | CID 637195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 10236-16-5 [thegoodscentscompany.com]

- 6. Fatty Acid Phytyl Ester Synthesis in Chloroplasts of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Products of Marine Macroalgae from South Eastern Australia, with Emphasis on the Port Phillip Bay and Heads Regions of Victoria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. Analysis of Volatile Components of Jasmine and Jasmine Tea during Scenting Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty Acid phytyl ester synthesis in chloroplasts of Arabidopsis. | SLU publication database (SLUpub) [publications.slu.se]

- 13. researchgate.net [researchgate.net]

- 14. The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.nrel.gov [docs.nrel.gov]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biochemical Pathway of Phytyl Acetate Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytyl acetate (B1210297), a diterpenoid ester, is a molecule of interest in various fields due to its aromatic properties and potential biological activities.[1][2] Its biosynthesis is intrinsically linked to chlorophyll (B73375) degradation and the central metabolite, acetyl-CoA. This technical guide delineates the proposed biochemical pathway for phytyl acetate formation, drawing parallels from characterized enzyme families and outlining detailed experimental protocols for the identification and characterization of the key enzymatic players. This document serves as a comprehensive resource for researchers aiming to elucidate and potentially engineer the biosynthesis of this compound in biological systems.

Introduction

This compound is an acyclic diterpenoid ester formed from the C20 isoprenoid alcohol phytol (B49457) and an acetyl group.[2] Phytol is most notably derived from the degradation of chlorophyll, where it exists as a hydrophobic tail esterified to the porphyrin head.[3] The formation of this compound represents a branch point in phytol metabolism, diverting it from pathways leading to phytanic acid.[4] While the precursors are well-established, the specific enzymatic machinery catalyzing the acetylation of phytol to this compound has not been definitively characterized. This guide proposes a putative pathway, identifies candidate enzymes, and provides the necessary experimental framework to validate this hypothesis.

Proposed Biochemical Pathway of this compound Formation

The formation of this compound is hypothesized to be a single-step enzymatic reaction involving the transfer of an acetyl group from a donor molecule to phytol.

2.1. Precursor Synthesis

-

Phytol: The primary source of phytol in plants is the breakdown of chlorophyll during senescence or stress. The enzyme chlorophyllase hydrolyzes the ester bond linking the phytol tail to the chlorophyllin head.[3]

-

Acetyl-Coenzyme A (Acetyl-CoA): Acetyl-CoA is a central metabolic intermediate in all organisms, derived from various catabolic processes including glycolysis and fatty acid oxidation. It serves as the universal donor of acetyl groups for a wide range of acetylation reactions.

2.2. The Acetylation of Phytol

The key enzymatic step is the acetylation of phytol. Based on analogous reactions in plant secondary metabolism, this reaction is most likely catalyzed by an Alcohol Acetyltransferase (AAT) , a member of the diverse BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases .[5][6] These enzymes are known to utilize acetyl-CoA as the acyl donor to acetylate a wide variety of alcohol substrates, leading to the formation of volatile esters.[5]

While no enzyme has been explicitly named "this compound synthase," the broad substrate specificity of some AATs suggests that an existing or yet-to-be-characterized AAT could perform this function. An alternative, though less likely, candidate could be an enzyme from the same family as the PHYTYL ESTER SYNTHASE (PES) enzymes found in Arabidopsis thaliana, which esterify phytol with long-chain fatty acids.[7]

The proposed reaction is as follows:

Phytol + Acetyl-CoA -> this compound + Coenzyme A

This reaction would be catalyzed by a putative Acetyl-CoA:Phytol Acetyltransferase .

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biochemical pathway for the formation of this compound from chlorophyll-derived phytol and acetyl-CoA.

Regulation of this compound Formation by Jasmonate Signaling

The biosynthesis of many plant secondary metabolites, including volatile esters, is regulated by the phytohormone jasmonic acid and its volatile derivative, methyl jasmonate (MeJA).[1][8] Jasmonate signaling is initiated in response to various stresses, such as herbivory or pathogen attack.

The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which allows for the activation of transcription factors like MYC2. These transcription factors then bind to the promoters of jasmonate-responsive genes, including those encoding biosynthetic enzymes.[9] It is highly probable that the expression of the putative Acetyl-CoA:Phytol Acetyltransferase gene is upregulated by jasmonates, thereby linking stress conditions to the production of this compound. Transcriptome analyses of MeJA-treated plants have shown the upregulation of various terpene and ester biosynthesis-related genes.[10][11]

Diagram of the Jasmonate Signaling Pathway Regulating this compound Synthesis

Caption: Simplified model of the jasmonate signaling pathway leading to the potential induction of this compound biosynthesis.

Quantitative Data

As the specific enzyme for this compound synthesis has not been definitively characterized, kinetic data is not available in the literature. The following table provides a template for the quantitative data that should be obtained upon successful characterization of a candidate Acetyl-CoA:Phytol Acetyltransferase.

| Parameter | Value | Units | Conditions |

| Substrate | |||

| Km (Phytol) | TBD | µM | pH, Temperature |

| Km (Acetyl-CoA) | TBD | µM | pH, Temperature |

| Enzyme Kinetics | |||

| Vmax | TBD | nmol/mg/min | pH, Temperature |

| kcat | TBD | s-1 | pH, Temperature |

| kcat/Km | TBD | M-1s-1 | pH, Temperature |

| Enzyme Properties | |||

| Optimal pH | TBD | ||

| Optimal Temperature | TBD | °C | |

| Molecular Weight | TBD | kDa |

TBD: To be determined through the experimental protocols outlined below.

Experimental Protocols

The following sections detail the methodologies for the identification, characterization, and quantification of the enzyme responsible for this compound biosynthesis.

5.1. Identification and Cloning of Candidate Genes

This protocol describes a strategy to identify candidate genes encoding a putative Acetyl-CoA:Phytol Acetyltransferase.

5.1.1. Experimental Workflow Diagram

Caption: Workflow for the identification and cloning of candidate phytol acetyltransferase genes.

5.1.2. Detailed Methodology

-

Plant Material and Treatment: Select a plant species known to produce this compound. Treat the plants with a solution of methyl jasmonate (e.g., 100 µM MeJA) to induce the expression of defense-related genes. Collect tissue samples at various time points (e.g., 0, 6, 12, 24 hours) post-treatment.

-

RNA Extraction and Transcriptome Sequencing: Extract total RNA from the collected tissues using a suitable kit. Perform RNA sequencing (RNA-seq) to obtain a comprehensive profile of gene expression.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome.

-

Identify all putative BAHD acyltransferase genes based on sequence homology and conserved domains (e.g., HXXXD and DFGWG motifs).[5]

-

Perform differential gene expression analysis to identify BAHD genes that are significantly upregulated in response to MeJA treatment.

-

-

Gene Cloning:

-

Design primers based on the sequences of the candidate genes.

-

Amplify the full-length coding sequences from cDNA using PCR.

-

Clone the PCR products into an appropriate expression vector (e.g., pET vector for E. coli expression or a yeast expression vector).

-

5.2. Heterologous Expression and Enzyme Purification

This protocol describes the production of the candidate enzyme in a heterologous host for subsequent characterization.

-

Transformation: Transform the expression vector containing the candidate gene into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

-

Protein Expression:

-

Grow the transformed cells to a suitable optical density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

-

Continue incubation at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or enzymatic methods in a suitable lysis buffer.

-

If the protein is tagged (e.g., with a His-tag), purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).

-

Verify the purity and size of the protein using SDS-PAGE.

-

5.3. In Vitro Enzyme Assay

This protocol is for determining the activity and substrate specificity of the purified candidate enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified enzyme (e.g., 1-5 µg)

-

Phytol (e.g., 50-500 µM)

-

Acetyl-CoA (e.g., 50-500 µM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of a solvent such as ethyl acetate. Vortex thoroughly to extract the product.

-

Product Analysis:

-

Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify this compound by comparing its retention time and mass spectrum with an authentic standard.

-

-

Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate (e.g., phytol) while keeping the other (acetyl-CoA) at a saturating concentration, and measure the initial reaction velocity. Repeat the experiment by varying the other substrate.

5.4. Quantitative Analysis of this compound in Plant Tissues

This protocol describes the quantification of this compound in plant samples.

-

Sample Preparation:

-

Grind fresh or frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract the volatile compounds with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) containing an internal standard (e.g., nonane (B91170) or another appropriate ester not present in the sample).

-

-

GC-MS Analysis:

-

Inject an aliquot of the extract into a GC-MS system.

-

Use a suitable GC column (e.g., a non-polar or medium-polarity column).

-

Develop a temperature program that effectively separates this compound from other matrix components.

-

-

Quantification:

-

Create a calibration curve using a series of known concentrations of a this compound standard with a fixed concentration of the internal standard.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Conclusion

While the definitive enzyme for this compound biosynthesis remains to be unequivocally identified, the evidence strongly points towards an Acetyl-CoA:Phytol Acetyltransferase from the BAHD family of acyltransferases. The proposed pathway and detailed experimental protocols provided in this guide offer a clear and comprehensive roadmap for researchers to identify and characterize this enzyme. Elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering of this compound production for various industrial applications. The likely regulation of this pathway by jasmonate signaling further highlights its role in plant-environment interactions.

References

- 1. Methyl jasmonate-induced compositional changes of volatile organic compounds in Polygonum minus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytol enhances catalase-dependent ethanol metabolism in liver independent of PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 6. Characterization of Two BAHD Acetyltransferases Highly Expressed in the Flowers of Jasminum sambac (L.) Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]

- 10. Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

The Genesis of Phytyl Acetate: A Deep Dive into its Isoprenoid Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytyl acetate (B1210297), a diterpenoid ester, is a naturally occurring compound found in a variety of organisms, from tea plants (Camellia sinensis) to marine algae (Caulerpa racemosa).[1] Its biosynthesis is intrinsically linked to the isoprenoid pathway, a fundamental metabolic route responsible for the synthesis of a vast array of natural products, including steroids, carotenoids, and essential oils. Understanding the precursors and enzymatic steps leading to phytyl acetate is crucial for researchers in fields ranging from natural product chemistry and plant biology to drug development, where isoprenoid pathway intermediates are of significant interest. This technical guide provides a comprehensive overview of the biosynthetic precursors of this compound, detailing the core metabolic pathways, key enzymatic transformations, quantitative data, and experimental protocols for their analysis.

I. The Isoprenoid Building Blocks: IPP and DMAPP

All isoprenoids, including this compound, are synthesized from two fundamental five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2][3] In plants and many other organisms, two distinct and compartmentalized pathways are responsible for the production of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.[4][5][6]

A. The Mevalonate (MVA) Pathway

The MVA pathway, primarily located in the cytoplasm, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[7][8][9][10] This is followed by the reduction of HMG-CoA to mevalonate, a key regulatory step. Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP, which can then be isomerized to DMAPP.[1][11]

B. The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, localized in the plastids of plants and algae, utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates.[2][3][6] Through a series of enzymatic reactions, these precursors are converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) and ultimately to IPP and DMAPP.[2][3] In photosynthetic organisms, the MEP pathway is the primary source of IPP and DMAPP for the biosynthesis of carotenoids, chlorophylls, and other plastidial isoprenoids.[12][13]

II. Elongation to Phytyl Pyrophosphate: The Diterpene Backbone

The C5 units, IPP and DMAPP, serve as the monomers for the construction of larger isoprenoid molecules. The formation of the C20 precursor to this compound, geranylgeranyl pyrophosphate (GGPP), occurs through a series of head-to-tail condensation reactions catalyzed by prenyltransferases.

DMAPP is first condensed with one molecule of IPP to form the C10 compound geranyl pyrophosphate (GPP). GPP then reacts with another molecule of IPP to yield the C15 farnesyl pyrophosphate (FPP). Finally, the addition of a third IPP molecule to FPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), produces the C20 GGPP.[11]

The direct precursor to the phytyl moiety is phytyl pyrophosphate (Phytyl-PP). Phytyl-PP is synthesized from GGPP through a series of reduction reactions catalyzed by geranylgeranyl reductase (GGR).[14][15][16][17] This enzyme utilizes NADPH as a reductant to saturate three of the four double bonds in the geranylgeranyl group.[18]

III. The Phytol (B49457) Salvage Pathway: Recycling from Chlorophyll (B73375)

In photosynthetic organisms, a significant source of phytol arises from the degradation of chlorophyll during processes like senescence.[9][19][20] This free phytol can be recycled back into the isoprenoid pathway through a salvage pathway. This pathway involves the sequential phosphorylation of phytol.

-

Phytol Kinase (VTE5): The first step is the phosphorylation of free phytol to phytyl phosphate, a reaction catalyzed by phytol kinase (VTE5).[19][20][21][22]

-

Phytyl-phosphate Kinase (VTE6): Phytyl phosphate is then further phosphorylated to phytyl pyrophosphate by phytyl-phosphate kinase (VTE6).[23]

This salvage pathway provides an alternative route to Phytyl-PP, which can then be utilized for the synthesis of other essential molecules like tocopherols (B72186) (Vitamin E) and, putatively, this compound.[9]

IV. The Final Step: Acetylation of Phytol

The formation of this compound from its immediate precursor, phytol, is an esterification reaction. This step involves the transfer of an acetyl group from a donor molecule, most commonly acetyl-CoA, to the hydroxyl group of phytol. This reaction is catalyzed by an acetyltransferase enzyme.[17][24] While a specific "this compound synthase" has not been extensively characterized in all organisms, the general mechanism is well-established for the acetylation of various alcohol-containing natural products.

V. Quantitative Data of this compound Precursors

The concentrations of isoprenoid precursors can vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions. The following tables summarize available quantitative data for key precursors of this compound.

Table 1: Concentrations of Isoprenoid Pyrophosphates in Various Biological Systems

| Compound | Organism/Tissue | Concentration | Method | Reference |

| IPP | Human Plasma | 0.1 - 10 µg/mL (calibration range) | LC-MS/MS | [2] |

| DMAPP | Human Plasma | 0.1 - 10 µg/mL (calibration range) | LC-MS/MS | [2] |

| GPP | Human Plasma | 0.05 - 10 µg/mL (calibration range) | LC-MS/MS | [2] |

| FPP | Human Plasma | 0.05 - 10 µg/mL (calibration range) | LC-MS/MS | [2] |

| GGPP | Human Plasma | 0.1 - 10 µg/mL (calibration range) | LC-MS/MS | [2] |

| GPP, FPP, GGPP | Human Plasma & Cancer Cells | LLOQ: 0.04 ng/mL | LC-MS/MS | [25] |

| Pyrophosphates | Plant Tissues (Pea, Corn) | 5 - 39 nmol/g fresh weight | Enzymatic Assay | [21] |

LLOQ: Lower Limit of Quantification

VI. Experimental Protocols

Accurate quantification of this compound and its precursors is essential for studying their biosynthesis and metabolic flux. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

A. Quantification of Phytol by GC-MS

This protocol is suitable for the quantitative analysis of phytol in various biological matrices.[4][5]

1. Sample Preparation and Extraction:

- For liquid samples (e.g., plasma), perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381). For solid samples (e.g., plant tissue), homogenization followed by solvent extraction is necessary.[4]

- An internal standard (e.g., α-cedrene or a stable isotope-labeled phytol like Phytol-d5) should be added at the beginning of the extraction to correct for sample loss and instrumental variability.[5]

- Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.[4]

2. Derivatization (Silylation):

- To improve the volatility and chromatographic properties of phytol, a derivatization step is typically required. Silylation is a common method.

- To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a catalyst like pyridine.[4][5]

- Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[5]

- After cooling, the sample can be diluted with hexane before injection into the GC-MS.[4]

3. GC-MS Analysis:

- Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

- Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

- Oven Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold.

- Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.[5]

B. Quantification of Isoprenoid Pyrophosphates by LC-MS/MS

This protocol is suitable for the simultaneous quantification of multiple isoprenoid pyrophosphates.[2][25]

1. Sample Preparation:

- Quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a suitable solvent system (e.g., a mixture of organic solvent and aqueous buffer).

- Centrifuge to remove cell debris and collect the supernatant.

- The extract may be concentrated or diluted as needed.

2. LC-MS/MS Analysis:

- Chromatography: Reversed-phase chromatography is commonly used. A C18 column is a typical choice.

- Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium (B1175870) bicarbonate or ammonium hydroxide) and an organic phase (e.g., acetonitrile/methanol) is employed.[2]

- Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in negative electrospray ionization (ESI) mode is used.

- Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte.

Conclusion

The biosynthesis of this compound is a multi-step process that originates from the fundamental building blocks of the isoprenoid pathway, IPP and DMAPP. These precursors are generated through the well-established MVA and MEP pathways. Subsequent elongation and reduction steps lead to the formation of phytyl pyrophosphate, the direct precursor to the phytyl moiety. Furthermore, a salvage pathway allows for the recycling of phytol from chlorophyll degradation. The final step involves the acetylation of phytol, likely catalyzed by an acetyltransferase. The analytical methods detailed in this guide provide robust tools for the quantification of these precursors, enabling further research into the regulation and metabolic flux of this important biosynthetic pathway. A thorough understanding of the precursors and enzymatic machinery involved in this compound synthesis opens avenues for metabolic engineering and the exploration of its biological functions in various organisms.

References

- 1. This compound | C22H42O2 | CID 637195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of phytol-phytanate conversion activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reverse genetic characterization of two paralogous acetoacetyl CoA thiolase genes in Arabidopsis reveals their importance in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Showing Compound this compound (FDB010077) - FooDB [foodb.ca]

- 12. Metabolic exchange between pathways for isoprenoid synthesis and implications for biosynthetic hydrogen isotope fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phytol and Phytyl Fatty Acid Esters: Occurrence, Concentrations, and Relevance [agris.fao.org]

- 15. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phytol metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of the pyrophosphate content of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Phytol, acetate | C22H42O2 | CID 6428538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Function of Phytyl Acetate (B1210297) in Plant Stress Response Mechanisms

Executive Summary

Plants, as sessile organisms, have evolved intricate biochemical mechanisms to cope with a variety of environmental stressors. The degradation of chlorophyll (B73375) under stress conditions releases phytol (B49457), a potentially toxic isoprenoid alcohol. To mitigate this toxicity, plants esterify free phytol with fatty acids, forming fatty acid phytyl esters (PAEs), which are then sequestered in chloroplast plastoglobules. Phytyl acetate, a prominent member of this lipid class, represents a key component of this detoxification strategy. Its formation is catalyzed by phytyl ester synthase (PES) enzymes, which are upregulated during senescence and abiotic stress. Beyond its role in detoxification, the acetate moiety of this compound is linked to broader stress-signaling networks. Acetate, in the form of acetyl-CoA, is a central metabolic hub that influences phytohormone signaling pathways, including those of jasmonic acid (JA) and abscisic acid (ABA), thereby regulating downstream stress responses. This guide provides a comprehensive overview of the biosynthesis of this compound, its role in stress mitigation, the signaling functions of its acetate component, and detailed experimental protocols for its study.

Biosynthesis of this compound During Stress